1,2-dimethyl-3-(propoxymethyl)benzene
Description
Properties
CAS No. |
13651-41-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Chloromethyl)-1,2-dimethylbenzene
The benzyl halide intermediate is typically synthesized via free-radical bromination or chlorination of the methyl group at position 3. For example, treating 1,2,3-trimethylbenzene with N-bromosuccinimide (NBS) under UV light selectively brominates the benzylic position. Subsequent halogen exchange using thionyl chloride (SOCl₂) yields 3-(chloromethyl)-1,2-dimethylbenzene.
Reaction Conditions:
Propoxide Alkylation
The chloromethyl derivative reacts with sodium propoxide (NaOPr) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The propoxide ion displaces chloride, forming the target ether.
Optimization Notes:
-
Excess propoxide (1.5–2.0 equiv) ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the benzyl halide.
Mitsunobu Reaction: Etherification of Benzyl Alcohol Derivatives
The Mitsunobu reaction offers an alternative route using a benzyl alcohol precursor and propanol. This method avoids harsh alkylation conditions and enhances stereochemical control.
Preparation of 3-(Hydroxymethyl)-1,2-dimethylbenzene
The benzyl alcohol intermediate is synthesized via reduction of 3-carboxy-1,2-dimethylbenzene. For instance, catalytic hydrogenation of 3-(methoxycarbonyl)-1,2-dimethylbenzene over Pd/C in methanol yields the primary alcohol.
Key Steps:
Mitsunobu Coupling
The alcohol reacts with propanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitating ether bond formation.
Advantages:
Friedel-Crafts Alkylation: Direct Introduction of Propoxymethyl Group
Friedel-Crafts alkylation, though less common for meta-substituted aromatics, can be adapted using directing groups.
Directed Ortho-Metalation Strategy
A removable directing group (e.g., -OMe) at position 3 enables lithiation and subsequent alkylation. For example:
-
Methoxylation: Introduce -OMe via Ullmann coupling with CuI and 1,10-phenanthroline.
-
Lithiation: Treat with LDA (lithium diisopropylamide) at -78°C.
-
Alkylation: Add propoxymethyl chloride (ClCH₂OPr).
Challenges:
-
Competing para-substitution due to methyl groups’ ortho/para-directing effects.
-
Low yields (~50%) necessitate iterative optimization.
Multi-Step Synthesis via Nitrile Intermediates
This approach extends the carbon chain through cyanide incorporation, followed by reduction and etherification.
Cyanomethylation
React 3-bromo-1,2-dimethylbenzene with potassium cyanide (KCN) to form 3-(cyanomethyl)-1,2-dimethylbenzene.
Reduction to Primary Alcohol
Catalytic hydrogenation (H₂, Ra-Ni) converts the nitrile to 3-(hydroxymethyl)-1,2-dimethylbenzene.
Propylation
Alkylate the alcohol with propyl bromide (PrBr) under basic conditions (K₂CO₃, DMF, 80°C).
Yield Profile:
Industrial-Scale Production: Considerations and Limitations
Cost-Efficiency Analysis
-
Williamson synthesis: Preferred for low-cost chloromethyl precursors but requires hazardous SOCl₂.
-
Mitsunobu reaction: High reagent costs (DEAD, PPh₃) limit scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-3-(propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, typically under controlled temperature and concentration.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene, sulfonic acid derivatives.
Scientific Research Applications
1,2-dimethyl-3-(propoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the propoxymethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity with different targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a single methyl group on the benzene ring, the 1,2-dimethyl substitution in the target compound increases steric hindrance. This could reduce reactivity in electrophilic substitution reactions but enhance stability in catalytic processes (e.g., metal-catalyzed C–H functionalization) . The propoxymethyl group’s ether linkage may also confer resistance to hydrolysis relative to ester-containing analogs like ethyl 3-ethyl-2-oxo-5-(propoxymethyl)tetrahydrofuran-3-carboxylate () .
Enzyme Inhibition Potential
Indolequinones with propoxymethyl groups () act as inhibitors of NQO2, a flavoprotein. The target compound’s methyl and propoxymethyl groups may similarly interact with hydrophobic enzyme pockets, though its benzene core (vs. indolequinone) lacks the redox-active quinone moiety critical for flavin adduction .
Metabolic Stability and Agrochemical Relevance
The pesticide metabolite 5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol () contains a triazole-methyl group, which enhances metabolic resistance. The target compound’s propoxymethyl group may offer comparable stability in vivo, making it a candidate for agrochemical design .
Data Table: Key Properties of Structural Analogs
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for preparing 1,2-dimethyl-3-(propoxymethyl)benzene, and what challenges arise in controlling regioselectivity? Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or etherification of a pre-functionalized benzene derivative. For example, propoxymethyl groups can be introduced via nucleophilic substitution of a halogenated intermediate (e.g., chloromethyl derivatives) with propoxide ions. A key challenge is avoiding over-alkylation or isomer formation due to the steric and electronic effects of the dimethyl substituents. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to favor mono-substitution at the 3-position .
Advanced Question: How can computational modeling (e.g., DFT calculations) guide the optimization of reaction pathways to minimize byproducts like 1,3-dimethyl isomers? Methodological Answer: Density Functional Theory (DFT) can predict transition-state energies and regioselectivity trends. For instance, modeling the electronic environment of the benzene ring with methyl and propoxymethyl substituents can identify steric hindrance at specific positions. This approach helps prioritize catalysts (e.g., Lewis acids like AlCl₃) that stabilize desired transition states, reducing isomerization .
Analytical Characterization
Basic Question: Which analytical techniques are most effective for confirming the structure and purity of this compound? Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity and detects low-abundance isomers. For example, ¹H NMR can distinguish between methyl and propoxymethyl protons via chemical shifts and coupling patterns .
Advanced Question: How can co-eluting impurities in GC-MS be resolved when analyzing derivatives with similar retention times? Methodological Answer: Use tandem MS (GC-MS/MS) with selective reaction monitoring (SRM) to isolate target ion fragments. Alternatively, employ orthogonal methods like High-Performance Liquid Chromatography (HPLC) with a polar stationary phase to separate isomers based on hydrophobicity differences .
Biological and Environmental Impact
Basic Question: What methodologies are recommended for preliminary toxicity screening of this compound? Methodological Answer: Use in vitro assays such as the Ames test for mutagenicity and MTT assays for cytotoxicity. Given the lack of existing toxicity data (as seen in similar compounds), prioritize structural analogs with known profiles for comparative analysis .
Advanced Question: How can non-targeted metabolomics identify environmental degradation products of this compound in soil or water systems? Methodological Answer: Apply liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with data-dependent acquisition (DDA) to detect unknown metabolites. Pair this with fragmentation pattern libraries (e.g., METLIN) to hypothesize structures, followed by synthetic validation .
Data Contradictions and Reproducibility
Basic Question: How should researchers address discrepancies in reported yields for similar propoxymethyl-substituted aromatics? Methodological Answer: Systematically vary reaction parameters (e.g., solvent, catalyst loading) and document kinetic profiles. Reproduce experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity, which may explain yield inconsistencies .
Advanced Question: What statistical frameworks are suitable for reconciling conflicting data on isomer ratios in synthetic batches? Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate reaction variables (temperature, reagent stoichiometry) with isomer distribution. Bayesian inference can also model uncertainty in datasets with limited replicates .
Stability and Storage
Basic Question: What storage conditions are optimal for preventing degradation of this compound? Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to identify degradation pathways and validate storage protocols .
Advanced Question: How can kinetic modeling predict the shelf-life of this compound under varying environmental conditions? Methodological Answer: Use the Arrhenius equation to extrapolate degradation rates from accelerated studies. Incorporate humidity and light exposure as factors in a Weibull model to estimate real-time stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
